Css54 is synthesized using solid-phase peptide synthesis methods, specifically the Fmoc (9-fluorenylmethoxycarbonyl) strategy. The synthesis process involves attaching the first amino acid to a solid support and sequentially adding protected amino acids to form the peptide chain. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column, where it is eluted with a gradient of acetonitrile and trifluoroacetic acid . The final product's identity and purity are confirmed through mass spectrometry techniques, including matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) .
The molecular structure of Css54 reveals that it adopts an α-helical conformation in hydrophobic environments, which is crucial for its interaction with bacterial membranes. The peptide has a net positive charge of +5 and a hydrophobicity index of 0.532, indicating a significant proportion of hydrophobic residues that facilitate its membrane-disruptive capabilities . Theoretical molecular weight calculations suggest that Css54 has a molecular mass of approximately 2870.4 Da, which aligns with experimental measurements obtained via mass spectrometry .
Css54's primary chemical reaction involves its interaction with bacterial membranes. It disrupts these membranes through electrostatic and hydrophobic interactions, leading to membrane depolarization and ultimately bacterial cell death. This mechanism has been confirmed through various assays that measure fluorescence intensity changes in treated bacterial cultures, indicating membrane integrity loss . Additionally, Css54 has shown synergistic effects when combined with conventional antibiotics against resistant strains of bacteria .
The mechanism by which Css54 exerts its antimicrobial effects primarily involves targeting the bacterial cell membrane. Upon contact, Css54 interacts with lipid components of the membrane, leading to pore formation and disruption of membrane integrity. This action results in leakage of cellular contents and loss of essential functions within the bacteria. Studies have demonstrated that Css54 can induce significant fluorescence intensity changes in bacterial cultures treated with membrane-specific dyes, confirming its role in membrane disruption .
Css54 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antimicrobial agent by promoting interactions with bacterial membranes .
Css54 has potential applications in various scientific fields due to its antimicrobial properties:
Research continues to explore the full therapeutic potential of Css54 in combating infectious diseases .
The accelerating prevalence of multidrug-resistant (MDR) fungal pathogens represents a critical threat to global public health systems. Candida auris, classified by the WHO as a "critical priority" fungal pathogen, exemplifies this crisis through its rapid nosocomial transmission, thermotolerance, and resistance to all major antifungal classes—azoles, echinocandins, and polyenes [6] [9]. Mortality rates for systemic C. auris infections reach 40–70%, exacerbated by diagnostic challenges that delay targeted treatment [6] [9]. Similarly, Candida albicans causes invasive infections with 40% mortality despite antifungal therapy, driven by its capacity for biofilm formation and efflux pump-mediated resistance [2] [4]. The genetic plasticity of these pathogens facilitates rapid resistance evolution. For example, C. auris clades exhibit distinct resistance profiles linked to mutations in ERG11 (azole target) and FKS1 (echinocandin target), while C. albicans upregulates efflux transporters (CDR1, MDR1) and biofilm matrices under drug pressure [4] [8]. This resistance landscape underscores the urgent need for novel antifungal agents with non-conventional mechanisms of action.
Table 1: Global Impact of Priority Multidrug-Resistant Fungal Pathogens
Pathogen | Key Resistance Mechanisms | Mortality Rate (%) | Geographic Distribution |
---|---|---|---|
Candida auris | ERG11 mutations, FKS1 mutations, efflux pumps | 40–70 | 40+ countries across 5 clades |
Candida albicans | Biofilm formation, efflux pump upregulation (CDR1, MDR1) | ~40 | Global |
Aspergillus fumigatus | CYP51A mutations, efflux pumps, mismatch repair defects | 50–90 | Global |
Arthropod venoms, particularly scorpion venoms, have emerged as rich pharmacological repositories due to their evolutionary optimization for rapid membrane disruption and low resistance development. Scorpion venom peptides are broadly categorized into:
Table 2: Structural and Functional Features of Scorpion Venom-Derived AMPs
Peptide Class | Representative Peptide | Length (AA) | Net Charge | Primary Target |
---|---|---|---|---|
Short-chain NDBP | Css54 | 25 | +5 | Microbial membranes |
Long-chain NDBP | BmKbpp | ~50 | Variable | Microbial membranes |
DBP | BmKDfsin4 | Variable | Variable | Ion channels |
Despite promising efficacy, the precise mechanisms by which scorpion AMPs achieve selective fungal membrane disruption remain incompletely resolved. Css54 exemplifies this knowledge gap: While it disrupts C. albicans membranes via rapid depolarization (measured by DiBAC₄[3] fluorescence) and permeabilization (SYTOX green uptake), it concurrently induces lethal reactive oxygen species (ROS) bursts [2] [4]. Key unresolved questions include:
Figure 1: Dual Mechanisms of Css54 Against Fungal Pathogens
1. **Membrane Association**: - Electrostatic attraction to negatively charged fungal membranes - Hydrophobic insertion forming toroidal pores 2. **Primary Effects**: - Membrane depolarization (↓ membrane potential) - Ion leakage and osmotic imbalance 3. **Secondary Effects**: - Mitochondrial ROS overproduction - Lipid peroxidation and DNA damage 4. **Outcome**: - Loss of membrane integrity → Cell lysis - Metabolic collapse → Apoptosis
These knowledge gaps highlight the imperative for advanced biophysical studies (e.g., solid-state NMR of peptide-lipid complexes) and genomic analyses of AMP-adapted fungal strains to optimize venom-derived peptides for clinical use [2] [4] [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0